3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Description

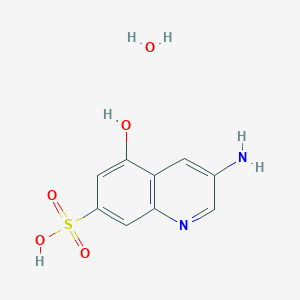

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a quinoline-derived compound featuring an amino group (-NH₂) at position 3, a hydroxyl group (-OH) at position 5, and a sulfonic acid group (-SO₃H) at position 7, with associated water molecules in its hydrated form. Its molecular formula is C₉H₈N₂O₄S·xH₂O. The hydrate form enhances stability and solubility in aqueous systems compared to its anhydrous counterpart.

Propriétés

Numéro CAS |

106327-16-6 |

|---|---|

Formule moléculaire |

C9H10N2O5S |

Poids moléculaire |

258.25 g/mol |

Nom IUPAC |

3-amino-5-hydroxyquinoline-7-sulfonic acid;hydrate |

InChI |

InChI=1S/C9H8N2O4S.H2O/c10-5-1-7-8(11-4-5)2-6(3-9(7)12)16(13,14)15;/h1-4,12H,10H2,(H,13,14,15);1H2 |

Clé InChI |

XQXCDVVLMCFMBN-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C2=C1N=CC(=C2)N)O)S(=O)(=O)O.O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 3-amino-5-hydroxyquinoléine-7-sulfonique hydraté implique généralement la sulfonation de la 3-amino-5-hydroxyquinoléine. Ce processus peut être réalisé en utilisant l’acide sulfurique ou l’acide chlorosulfonique comme agents sulfonants. La réaction est généralement réalisée sous des conditions de température contrôlées pour garantir l’introduction sélective du groupe acide sulfonique à la position souhaitée sur le cycle quinoléine .

Méthodes de production industrielle

En milieu industriel, la production d’acide 3-amino-5-hydroxyquinoléine-7-sulfonique hydraté peut impliquer des réacteurs de sulfonation à grande échelle où les paramètres de réaction tels que la température, la concentration des réactifs et le temps de réaction sont optimisés pour un rendement et une pureté maximums. Le produit est ensuite purifié par cristallisation ou d’autres techniques de séparation pour obtenir la forme hydratée .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

L’acide 3-amino-5-hydroxyquinoléine-7-sulfonique hydraté est largement utilisé en recherche scientifique en raison de ses diverses applications :

Chimie : Il est utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.

Biologie : Il sert de sonde fluorescente pour détecter les ions métalliques dans les systèmes biologiques.

Industrie : Il est utilisé dans la fabrication de colorants, de pigments et d’autres produits chimiques de spécialité

Applications De Recherche Scientifique

Key Chemical Reactions

The compound exhibits several notable chemical reactivity patterns:

- Oxidation : The hydroxy group can be oxidized to form quinone derivatives.

- Reduction : The amino group can be reduced to yield corresponding amines.

- Substitution : The sulfonic acid group participates in nucleophilic substitution reactions.

Chemistry

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various modifications, making it suitable for creating derivatives with tailored properties.

Biological Applications

This compound is particularly valuable in biological research:

- Fluorescent Probes : It acts as a fluorescent probe for detecting metal ions in biological systems. Its ability to chelate metal ions alters their bioavailability and activity, which can disrupt biochemical pathways, leading to potential antimicrobial or anticancer effects .

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. Its interaction with biological macromolecules may inhibit enzymatic functions or disrupt cellular processes, making it promising for developing new therapeutic agents .

Industrial Applications

In industrial settings, this compound is used in the manufacture of dyes, pigments, and specialty chemicals. Its unique chemical properties contribute to the production of high-performance materials.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

Mécanisme D'action

Le mécanisme d’action de l’acide 3-amino-5-hydroxyquinoléine-7-sulfonique hydraté implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut chélater les ions métalliques, modifiant ainsi leur disponibilité et leur activité. Cette chélation peut perturber diverses voies biochimiques, conduisant à des effets antimicrobiens ou anticancéreux .

Comparaison Avec Des Composés Similaires

Key Observations :

- Backbone Differences: Quinoline derivatives (e.g., the target compound) exhibit π-π stacking and coordination capabilities due to the nitrogen atom, unlike naphthalene-based analogs .

- Sulfonic Acid Groups: The target compound has one sulfonic acid group, whereas Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate Hydrate contains two, increasing its water solubility and ionic character .

- Hydrate vs. Anhydrous Forms: Hydration improves stability and solubility for sulfonic acid derivatives, as seen in the target compound and Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate Hydrate .

Physical and Solubility Properties

Key Observations :

- The sodium salt (disulfonate) in exhibits superior water solubility due to ionic dissociation, whereas methoxy-substituted quinoline (8-Amino-6-methoxyquinoline) is more lipophilic .

- Hydrate forms (target compound and ) may require controlled humidity during storage to prevent deliquescence or crystallization changes.

Activité Biologique

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate (CAS number 106327-16-6) is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on a review of relevant literature.

Chemical Structure and Properties

The compound features an amino group, a hydroxy group, and a sulfonic acid group, which contribute to its unique chemical reactivity and solubility characteristics. The presence of these functional groups allows for various chemical interactions, including nucleophilic substitutions and acid-base reactions. The hydrate form indicates that it contains water molecules in its crystal structure, affecting its solubility in biological systems.

Antibacterial Activity

Research has demonstrated that this compound possesses notable antibacterial properties. It has been shown to inhibit the growth of several pathogenic bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics . The compound's mechanism likely involves interference with bacterial enzymatic functions or disruption of cellular processes.

Antifungal Activity

In addition to antibacterial effects, this compound also exhibits antifungal activity. Studies indicate that it can inhibit the growth of various fungal strains, making it a candidate for further investigation as an antifungal agent .

Anticancer Potential

The potential anticancer properties of this compound are particularly promising. Research has highlighted its ability to induce apoptosis in cancer cell lines, such as human colon adenocarcinoma cells. The compound's cytotoxicity was assessed using the MTT assay, revealing low micromolar IC50 values, indicating effective anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The compound can chelate metal ions, altering their bioavailability and disrupting essential biochemical pathways.

- Enzyme Inhibition : Its structure allows interaction with various biological macromolecules, potentially inhibiting critical enzymatic functions.

- Cell Membrane Disruption : The hydrophobic nature of the quinoline nucleus may facilitate membrane penetration, leading to cellular disruption.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | C9H7NO | Lacks sulfonic acid; known for chelation properties |

| 7-Amino-8-hydroxyquinoline-5-sulfonic acid | C9H8N2O4S | Contains an amino group at position 7; similar applications |

| Quinoline-5-sulfonic acid | C9H7NO3S | Lacks both amino and hydroxy groups; less reactivity |

The presence of both amino and hydroxy groups in this compound contributes to its distinct reactivity and biological activity compared to these other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects on human colon adenocarcinoma cell lines (Colo-205 and Colo-320), demonstrating significant anticancer activity with IC50 values in the low micromolar range .

- Antimicrobial Evaluation : Another research highlighted its effectiveness against multiple bacterial strains, showing inhibition comparable to established antibiotics like ampicillin .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and structure of 3-amino-5-hydroxyquinoline-7-sulfonic acid hydrate?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic proton environments and sulfonic acid group interactions. Infrared (IR) spectroscopy can identify characteristic peaks for -NH₂ (3200–3400 cm⁻¹) and -SO₃H (1050–1200 cm⁻¹). Cross-reference data with published spectra of analogous sulfonated quinolines (e.g., 4-amino-3-hydroxy-1-naphthalenesulfonic acid) .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

- Methodology : Employ a stepwise sulfonation-amination protocol. First, sulfonate 5-hydroxyquinoline at the 7-position using chlorosulfonic acid under controlled anhydrous conditions (0–5°C). Subsequent amination at the 3-position via nitration followed by catalytic hydrogenation (Pd/C, H₂, ethanol) minimizes side reactions. Monitor reaction intermediates by thin-layer chromatography (TLC) and adjust stoichiometry based on pH-dependent solubility profiles .

Q. What solvent systems are effective for dissolving this compound in aqueous and non-aqueous environments?

- Methodology : The compound exhibits pH-dependent solubility. In alkaline conditions (pH > 9), it dissolves readily in water due to deprotonation of the sulfonic acid group. For organic phase studies, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable. Pre-saturate solvents with nitrogen to prevent oxidative degradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound in complex matrices?

- Methodology : Use 2D NMR techniques (COSY, HSQC) to differentiate overlapping proton signals. For example, coupling between the 3-amino group and adjacent aromatic protons may cause unexpected splitting. Compare results with computational chemistry models (DFT-based chemical shift predictions) to validate assignments. Adjust deuterated solvent choice (e.g., D₂O vs. DMSO-d₆) to enhance resolution .

Q. What experimental designs are recommended to study the hydrate stability of this compound under varying temperature and humidity?

- Methodology : Conduct thermogravimetric analysis (TGA) at 25–200°C to quantify water loss. Pair with dynamic vapor sorption (DVS) to assess hygroscopicity at 20–80% relative humidity. Use powder X-ray diffraction (PXRD) to monitor phase transitions between hydrate and anhydrous forms. For accelerated stability testing, store samples in desiccators with controlled humidity salts (e.g., MgCl₂ for 33% RH) .

Q. How does the sulfonic acid group influence the compound’s interaction with biological macromolecules (e.g., proteins or DNA)?

- Methodology : Perform fluorescence quenching assays to study binding affinity with model proteins (e.g., bovine serum albumin). Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Molecular docking simulations (AutoDock Vina) can predict binding sites, leveraging the sulfonic acid group’s electrostatic interactions with lysine or arginine residues .

Q. What strategies mitigate degradation during long-term storage in aqueous buffers?

- Methodology : Stabilize solutions at pH 6–7 (near the sulfonic acid’s pKa) to minimize hydrolysis. Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidative degradation of the amino group. Lyophilize aliquots and store at -80°C under argon. Validate stability via LC-MS to detect degradation products (e.g., quinoline sulfones) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound across literature sources?

- Methodology : Variations may arise from hydrate vs. anhydrous forms or impurities. Re-crystallize the compound from hot ethanol-water (1:1 v/v) and confirm phase purity via differential scanning calorimetry (DSC). Cross-check with elemental analysis (C, H, N, S) to rule out contamination. Document storage conditions (e.g., desiccant use) to ensure consistency .

Q. Why do UV-Vis absorption maxima shift in polar protic vs. aprotic solvents?

- Methodology : Solvatochromic shifts result from changes in the compound’s dipole moment upon solvation. Measure absorption spectra in methanol, acetonitrile, and DMSO. Apply the Kamlet-Taft solvent parameters to correlate shifts with solvent polarity and hydrogen-bonding capacity. Validate with time-dependent density functional theory (TD-DFT) calculations .

Experimental Design Tables

| Stability Study | Key Findings | Reference |

|---|---|---|

| TGA Dehydration | 12.5% mass loss at 110°C (consistent with 1 H₂O) | |

| DVS Hygroscopicity | 8% mass gain at 80% RH (reversible) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.